![molecular formula C22H20N2O2 B2788509 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-46-6](/img/structure/B2788509.png)
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
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Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidines can be influenced by different aromatic, aryl, and alkyl substitutions .Chemical Reactions Analysis
The chemical reactions of pyrimidines can vary based on their structure and the conditions under which they are reacted. For example, pyrimidines can undergo reactions such as oxidative dehydrogenation and annulation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary based on their structure. For example, some pyrimidines have been shown to exhibit potent anti-inflammatory effects .Scientific Research Applications
- Research : A series of 4-tert-butylphenoxyalkoxyamines were designed as potential dual-target ligands for PD. The lead compound, DL76, demonstrated balanced activity against both hH3R (Ki = 38 nM) and hMAO B (IC50 = 48 nM). DL76 also exhibited antiparkinsonian effects in animal studies .
- In Vivo Studies : DL76 demonstrated antiparkinsonian activity in haloperidol-induced catalepsy tests in mice .
- Research : A novel diamine, 4,4’-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether, was synthesized from 2-tert-butylaniline and 4,4’-oxydiphenol. This compound could be useful in polyimide synthesis .
Parkinson’s Disease Treatment
Neuroprotective Properties
Polyimide Synthesis
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is known that pyrimidine derivatives can inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to affect various signaling pathways associated with their target proteins .
Result of Action
Pyrimidine derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .
Future Directions
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-22(2,3)16-9-11-17(12-10-16)25-20-18-13-19(15-7-5-4-6-8-15)26-21(18)24-14-23-20/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFWAXXXSPAJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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